Methyl 2-(3-aminoazetidin-1-yl)acetate

Conformational analysis Medicinal chemistry Molecular design

Methyl 2-(3-aminoazetidin-1-yl)acetate (CAS: 1468994-99-1) is a C6H12N2O2 small molecule (MW: 144.17) comprising a 3-aminoazetidine ring N-linked via a methylene bridge to a methyl acetate moiety. The compound features a strained four-membered azetidine core that confers both conformational rigidity and a distinct pKa profile relative to larger saturated N-heterocycles.

Molecular Formula C6H12N2O2
Molecular Weight 144.17 g/mol
Cat. No. B15312641
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(3-aminoazetidin-1-yl)acetate
Molecular FormulaC6H12N2O2
Molecular Weight144.17 g/mol
Structural Identifiers
SMILESCOC(=O)CN1CC(C1)N
InChIInChI=1S/C6H12N2O2/c1-10-6(9)4-8-2-5(7)3-8/h5H,2-4,7H2,1H3
InChIKeyVTPLKJAHHZTGKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-(3-aminoazetidin-1-yl)acetate: Structural and Physicochemical Baseline for Procurement Decisions


Methyl 2-(3-aminoazetidin-1-yl)acetate (CAS: 1468994-99-1) is a C6H12N2O2 small molecule (MW: 144.17) comprising a 3-aminoazetidine ring N-linked via a methylene bridge to a methyl acetate moiety . The compound features a strained four-membered azetidine core that confers both conformational rigidity and a distinct pKa profile relative to larger saturated N-heterocycles [1]. Predicted physicochemical parameters include a density of 1.133 ± 0.06 g/cm³, a boiling point of 200.5 ± 35.0 °C, and a pKa of 7.82 ± 0.20 . The 3-amino group provides a primary amine handle for downstream diversification, while the methyl ester serves as a masked carboxylic acid suitable for peptide coupling, amidation, or hydrolysis. This building block is supplied as a research chemical at typical purities of 95% with storage conditions of 2-8°C under dry, sealed conditions .

Why Methyl 2-(3-aminoazetidin-1-yl)acetate Cannot Be Replaced by Pyrrolidine or Piperidine Analogs


Substitution of methyl 2-(3-aminoazetidin-1-yl)acetate with larger-ring congeners such as pyrrolidine- or piperidine-based analogs fundamentally alters the molecular pharmacology of derived compounds. The azetidine ring adopts a near-planar, conformationally constrained geometry due to 90° internal bond angles, in contrast to the puckered conformations accessible to pyrrolidine and piperidine [1]. This geometric restriction translates directly to differentiated pKa values, distinct LogP modulation, and altered metabolic clearance profiles that have been systematically quantified across mono- and difluorinated azetidine, pyrrolidine, and piperidine series [1]. Furthermore, the 3-aminoazetidine core has been validated in multiple medicinal chemistry campaigns as a privileged scaffold for CNS-active agents, where its unique combination of reduced basicity, favorable CNS multiparameter optimization (MPO) scores, and P-gp efflux modulation cannot be recapitulated by pyrrolidine or piperidine alternatives [2][3]. These structural and physicochemical divergences preclude simple interchange without compromising target engagement, pharmacokinetics, or off-target selectivity.

Quantitative Comparative Evidence: Methyl 2-(3-aminoazetidin-1-yl)acetate Differentiation from Closest Analogs


Conformational Rigidity: Azetidine vs. Pyrrolidine vs. Piperidine Ring Geometry

The 4-membered azetidine ring adopts a near-planar conformation with internal bond angles of approximately 90°, compared to the flexible puckering of 5-membered pyrrolidine and 6-membered piperidine rings [1]. This geometric constraint enforces a defined vector for the 3-amino substituent that cannot be recapitulated with larger saturated N-heterocycles, directly impacting pharmacophore geometry in target binding [2].

Conformational analysis Medicinal chemistry Molecular design

Basicity Modulation: pKa Differentiation of Azetidine-Based Amines

The target compound bears a predicted pKa of 7.82 ± 0.20 , reflecting the reduced basicity characteristic of the azetidine ring nitrogen compared to larger saturated N-heterocycles. Systematic comparative studies across azetidine, pyrrolidine, and piperidine series demonstrate that azetidine-containing amines consistently exhibit pKa values approximately 0.5–1.5 units lower than their pyrrolidine and piperidine counterparts, with the magnitude of differentiation further tunable by fluorination patterns [1]. This reduced basicity correlates with enhanced membrane permeability at physiological pH and reduced lysosomal trapping.

Physicochemical properties pKa Drug-like properties Medicinal chemistry

Reactivity Differentiation: Nucleophilicity of 3-Aminoazetidine vs. 3-Aminopyrrolidine and 4-Aminopiperidine

In competition reaction studies surveying cyclic diamines for dendrimer synthesis, the nucleophilicity of the amine groups in 3-aminoazetidine, 3-aminopyrrolidine, and 4-aminopiperidine varied by factors of 100×, 70×, and 20×, respectively [1]. This reactivity hierarchy—where the azetidine-based amine exhibits the greatest intra-molecular reactivity differential between its two amino groups—enables chemoselective functionalization strategies that are not accessible with pyrrolidine or piperidine analogs.

Synthetic chemistry Reactivity Nucleophilicity Linker chemistry

Metabolic Stability: Intrinsic Clearance of Azetidine vs. Pyrrolidine/Piperidine Scaffolds

A systematic study of physicochemical properties across mono- and difluorinated azetidine, pyrrolidine, and piperidine series evaluated intrinsic microsomal clearance (CLint) as a function of ring size and substitution pattern [1]. Across the surveyed series, azetidine-containing compounds retained favorable metabolic stability while offering reduced basicity (pKa) and modulated lipophilicity (LogP) relative to pyrrolidine and piperidine counterparts. Fluorination of the azetidine ring further reduced basicity and LogP while maintaining low CLint, a combination not equally achievable with larger-ring analogs [1].

Metabolic stability Microsomal clearance ADME Drug discovery

CNS Drug Discovery Validation: 3-Aminoazetidine Moiety Enables Brain-Penetrant Pharmacology

The 3-aminoazetidine amide moiety has been validated in multiple CNS drug discovery programs as a critical pharmacophoric element. In a series of M4 positive allosteric modulators (PAMs), incorporation of the 3-aminoazetidine amide moiety yielded VU6000918, which demonstrated robust in vivo efficacy in a rat amphetamine-induced hyperlocomotion reversal model at a minimum efficacious dose of 0.3 mg/kg [1]. The SAR campaign systematically addressed potency, clearance, subtype selectivity, CNS exposure, and P-gp efflux, establishing the 3-aminoazetidine group as essential for achieving the desired CNS multiparameter optimization profile [1]. Independently, exploration of 3-aminoazetidines as triple reuptake inhibitors via bioisosteric modification of 3-α-oxyazetidine resulted in the synthesis and evaluation of 166 novel derivatives, confirming the scaffold's versatility for antidepressant development [2].

CNS drug discovery M4 PAM Triple reuptake inhibitor Brain penetration

Research and Industrial Application Scenarios for Methyl 2-(3-aminoazetidin-1-yl)acetate


CNS Drug Discovery: Building Block for Brain-Penetrant GPCR Modulators

Methyl 2-(3-aminoazetidin-1-yl)acetate serves as a versatile building block for constructing CNS-active compounds requiring the combination of reduced basicity (pKa ~7.82) , favorable CNS MPO profile, and metabolic stability [7]. The 3-aminoazetidine moiety has been validated in M4 PAM development where it enabled brain penetration and sub-mg/kg in vivo efficacy (MED = 0.3 mg/kg) [8]. The methyl ester provides a handle for conversion to carboxylic acids, amides, or hydroxamates for diverse pharmacophore incorporation. This building block is particularly suited for programs targeting neurological and psychiatric indications where pyrrolidine or piperidine analogs have failed due to excessive basicity, poor CNS exposure, or unfavorable P-gp efflux ratios.

Conformationally Constrained Amino Acid Surrogates and Peptidomimetics

The 3-aminoazetidine ring serves as a conformationally constrained surrogate for β-alanine and GABA motifs, with documented application in GABA uptake inhibitor development . Methyl 2-(3-aminoazetidin-1-yl)acetate provides a route to azetidine-3-amino acid derivatives where the constrained geometry of the 4-membered ring restricts conformational freedom relative to flexible amino acid chains [7]. The 100× intra-molecular reactivity differential between the azetidine ring nitrogen and the 3-amino group [8] enables sequential, orthogonal functionalization without protecting group manipulation, streamlining the synthesis of peptidomimetics and constrained peptide isosteres.

Bioisosteric Replacement of Phenyl Rings and Flexible Amine Linkers

The azetidine core of methyl 2-(3-aminoazetidin-1-yl)acetate is a validated bioisostere for phenyl rings, enabling saturation of aromatic systems to improve physicochemical properties and escape flatland SAR . In triple reuptake inhibitor programs, 3-aminoazetidine has been employed as a bioisosteric replacement for 3-α-oxyazetidine, with 166 derivatives synthesized and evaluated [7]. This building block is appropriate for lead optimization campaigns seeking to replace metabolically labile aromatic rings with saturated, sp³-rich alternatives while maintaining or improving potency, solubility, and metabolic stability. The reduced pKa relative to pyrrolidine/piperidine analogs [8] further differentiates it for applications where lower basicity is required for permeability or reduced off-target pharmacology.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 2-(3-aminoazetidin-1-yl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.